Superior Functional Efficacy at 5-HT1A Receptors Compared to Buspirone and (±)8-OH-DPAT
Befiradol acts as a full agonist at 5-HT1A receptors, exhibiting significantly greater efficacy than the reference partial agonists (±)8-OH-DPAT and buspirone across multiple signaling pathways [1]. In assays measuring G-protein activation, befiradol's maximal effect (Emax) approaches that of the endogenous agonist serotonin (5-HT), while (±)8-OH-DPAT and buspirone show markedly lower efficacy [2].
| Evidence Dimension | Agonist efficacy (Emax) relative to serotonin |
|---|---|
| Target Compound Data | Emax similar to serotonin (full agonist) |
| Comparator Or Baseline | (±)8-OH-DPAT and buspirone (partial agonists) show lower Emax values |
| Quantified Difference | Befiradol exhibits full agonism; comparators show partial agonism |
| Conditions | In vitro functional assays using recombinant human 5-HT1A receptors and native tissue |
Why This Matters
Full agonism is essential for achieving maximal therapeutic effects in vivo, particularly in models of L-DOPA-induced dyskinesia and catalepsy where partial agonists are ineffective or even detrimental [1][3].
- [1] Newman-Tancredi A, et al. J Pharm Pharmacol. 2017 Sep;69(9):1178-1190. View Source
- [2] Bollinger S, et al. J Med Chem. 2010 Oct 14;53(19):7167-79. View Source
- [3] Iderberg H, et al. Exp Neurol. 2015 Sep;271:335-50. View Source
